molecular formula C19H21N3O4 B2516643 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide CAS No. 2034318-44-8

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide

Cat. No.: B2516643
CAS No.: 2034318-44-8
M. Wt: 355.394
InChI Key: JNKRCTDMSFZHPN-SHTZXODSSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide (CAS 2034318-44-8) is a synthetic small molecule with a molecular formula of C19H21N3O4 and a molecular weight of 355.39 g/mol . The compound features a 1,3-benzodioxole group, a common structural motif in many bioactive compounds, linked via an acetamide bridge to a trans-substituted cyclohexyl ring that is further functionalized with a pyrimidine group . This specific (1r,4r) stereochemistry of the cyclohexyl ring is a critical feature that defines the molecule's three-dimensional shape and potential for interacting with biological targets. The presence of the pyrimidine heterocycle, a known pharmacophore, suggests potential for targeting purine-binding enzyme active sites, making it a candidate for investigation in various biochemical pathways . As a derivative of the 1,3-benzodioxole class, this compound is of significant interest in early-stage drug discovery and basic research . Researchers can utilize this chemical as a key intermediate in synthetic chemistry or as a tool compound for probing biological mechanisms, particularly those involving enzymes or receptors that recognize its complex structure. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound appropriately in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c23-18(11-13-2-7-16-17(10-13)25-12-24-16)22-14-3-5-15(6-4-14)26-19-20-8-1-9-21-19/h1-2,7-10,14-15H,3-6,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKRCTDMSFZHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Substitution on the Cyclohexyl Ring:

    Acetamide Formation: The final step involves the acylation of the substituted cyclohexylamine with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form the corresponding amine.

    Substitution: The pyrimidinyl-oxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and pyrimidinyl-oxy group are likely to play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • ISRIB-A13: Contains 4-cyanophenoxy groups (electron-withdrawing) instead of benzodioxolyl. Reported yield: 36% .
  • 2-(3,4-Dimethoxyphenyl) Analogue (CAS: 2034444-51-2): Features methoxy groups (electron-donating), enhancing lipophilicity (clogP ~2.5) compared to the benzodioxole (clogP ~2.0). This may improve membrane permeability but reduce solubility .
  • 4-Chlorophenoxy Derivatives (e.g., ISRIB-A14): Chlorine increases metabolic stability and steric bulk, with an 86% yield reported in synthesis .
Benzodioxolyl vs. Heterocyclic Replacements

Cyclohexyl Ring Modifications

Stereochemical Considerations

All analogues retain the (1r,4r)-cyclohexyl configuration, which is essential for maintaining a rigid, chair-like conformation that optimizes target engagement. For example, ISRIB-A15 (undisclosed synthesis) shares this configuration but uses dichlorophenoxy groups, highlighting the scaffold's versatility .

Functionalization of the Cyclohexyl Oxygen
  • Unsubstituted Pyrimidin-2-yloxy Group : The parent compound lacks fluorine, possibly reducing metabolic resistance but maintaining a balance between polarity and lipophilicity .
eIF2B Modulation

ISRIB analogues (e.g., ISRIB-A13, ISRIB-A14) demonstrate nanomolar potency in antagonizing ISR by stabilizing eIF2B dimers. The benzodioxolyl compound’s electron-rich aromatic system may compete with ISRIB’s chlorophenoxy groups for hydrophobic pockets in eIF2B .

Cognitive Enhancement Potential

Compounds like N-(4-(Ethylamino)cyclohexyl)acetamide (CAS: 1702576-90-6) target neurotransmitter systems, whereas the benzodioxolyl derivative’s mechanism may overlap due to structural similarities in the acetamide-cyclohexyl backbone .

Data Tables

Table 1: Key Structural and Physicochemical Comparisons

Compound Name/CAS Aromatic Substituent Cyclohexyl Group Molecular Weight (g/mol) clogP* Biological Target
Target Compound (2034496-29-0) 2H-1,3-Benzodioxol-5-yl Pyrimidin-2-yloxy 366.4 ~2.0 eIF2B
ISRIB-A13 4-Cyanophenoxy Pyrimidin-2-yloxy 418.4 ~2.8 eIF2B
2-(3,4-Dimethoxyphenyl) (2034444-51-2)[[13] 3,4-Dimethoxyphenyl Pyrimidin-2-yloxy 356.4 ~2.5 Undisclosed
4-Chlorophenoxy Derivative 4-Chlorophenoxy Chloroacetamido 430.3 ~3.2 eIF2B

*clogP estimated via fragment-based methods.

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